molecular formula C19H20N4OS B2700043 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448121-98-9

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2700043
CAS No.: 1448121-98-9
M. Wt: 352.46
InChI Key: LDNGAMIZMHJYAN-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound featuring a phenylthio group, a pyrazolyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Introduction of the Phenylthio Group: The phenylthio group can be added via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and pyridine rings, which are common motifs in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The phenylthio group may enhance binding affinity or selectivity through hydrophobic interactions or by participating in specific chemical reactions within the biological system.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylthio)-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Similar structure but with a different position of the pyridine ring.

    3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Another positional isomer with the pyridine ring in the 2-position.

    3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-imidazol-1-yl)ethyl)propanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide lies in its specific arrangement of functional groups, which may confer unique biological activities and chemical reactivity compared to its isomers and analogs. This specific structure could result in distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(9-15-25-17-4-2-1-3-5-17)21-12-14-23-13-8-18(22-23)16-6-10-20-11-7-16/h1-8,10-11,13H,9,12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNGAMIZMHJYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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